N-oleoyl alanine is a natural N-acyl amide characterized by its unique structure, which consists of an oleic acid moiety linked to the amino acid alanine. This compound has been detected in various biological tissues, including those of insects and mammals, suggesting its role as a bioactive mediator in physiological processes . The chemical formula for N-oleoyl alanine is C₁₉H₃₉NO₃, and it is classified under the larger family of N-acyl amino acids, which are known for their signaling capabilities in metabolic pathways .
Research suggests N-oleoyl alanine may interact with G protein-coupled receptors or transient receptor potential channels, influencing various physiological processes [].
N-oleoyl alanine is a naturally occurring N-acyl amide found in insect and animal tissues []. N-acyl amides are a class of molecules known to act as bioactive mediators, influencing cellular functions through interactions with G protein-coupled receptors and transient receptor potential channels []. However, the specific biological activities of N-oleoyl alanine itself haven't been fully explored in scientific research yet [].
N-oleoyl alanine exhibits various biological activities, particularly in the context of neurobiology and metabolic regulation. Research indicates that it plays a role in modulating withdrawal symptoms associated with opioid dependence, demonstrating potential therapeutic effects in addiction treatment . Additionally, studies have shown that N-oleoyl alanine can influence energy metabolism and may act as a signaling molecule within the endocannabinoid system, affecting behaviors related to reward and addiction .
The synthesis of N-oleoyl alanine typically involves coupling oleic acid with alanine through acylation reactions. One common method includes the use of coupling agents such as carbodiimides to facilitate the reaction between the carboxylic acid group of oleic acid and the amine group of alanine. High-performance liquid chromatography coupled with mass spectrometry is often employed to purify and analyze the synthesized compound .
N-oleoyl alanine has potential applications in pharmacology, particularly in developing treatments for addiction and metabolic disorders. Its ability to modulate withdrawal symptoms from opioids suggests its utility as a therapeutic agent in managing substance use disorders . Furthermore, its role as a signaling molecule could extend its application to metabolic health interventions, targeting conditions like obesity and diabetes .
Studies have focused on how N-oleoyl alanine interacts with various receptors and biological pathways. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and energy homeostasis. Additionally, its interactions within the endocannabinoid system highlight its potential effects on neurobiological processes related to addiction and reward mechanisms . Ongoing research aims to elucidate these interactions further and understand their implications for therapeutic development.
N-oleoyl alanine shares structural similarities with other N-acyl amino acids, such as:
| Compound | Structure | Unique Features |
|---|---|---|
| N-oleoyl glycine | Oleic acid + Glycine | Known for its role in appetite regulation |
| N-oleoyl leucine | Oleic acid + Leucine | Potentially involved in muscle metabolism |
| N-oleoyl phenylalanine | Oleic acid + Phenylalanine | May influence neurotransmitter activity |
| N-arachidonoyl alanine | Arachidonic acid + Alanine | Involved in inflammatory responses |
N-oleoyl alanine is unique due to its specific amino acid composition and its demonstrated effects on opioid withdrawal symptoms, setting it apart from other compounds in this category . Its stability and bioactivity also contribute to its distinct profile among N-acyl amino acids.
N-oleoyl alanine is a naturally occurring N-acyl amino acid compound with the molecular formula C21H39NO3 [1]. The compound possesses a molecular weight of 353.5 grams per mole and a monoisotopic mass of 353.292994 daltons [1] [2]. The Chemical Abstracts Service registry number for this compound is 745733-78-2 [1] [2].
The International Union of Pure and Applied Chemistry systematic name for N-oleoyl alanine is (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid [1]. Alternative nomenclature includes N-oleoyl-L-alanine and N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-alanine [1] [2]. The compound belongs to the class of N-acyl amino acids, which are characterized by a fatty acyl group linked to an amino acid through an amide bond [7].
| Property | Value |
|---|---|
| Molecular Formula | C21H39NO3 |
| Molecular Weight (g/mol) | 353.5 |
| Monoisotopic Mass (Da) | 353.292994 |
| CAS Registry Number | 745733-78-2 |
| IUPAC Name | (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
N-oleoyl alanine consists of an octadecanoic acid chain (eighteen carbon atoms) conjugated to L-alanine through an amide linkage [1]. The fatty acid component is oleic acid, which contains a single double bond at the ninth carbon position from the carboxyl terminus [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCCCCC/C=C\CCCCCCCC(=O)NC@@HC(=O)O [1].
The International Chemical Identifier Key for N-oleoyl alanine is CHQZBIVWDKADIA-GDWUOILNSA-N [1]. This compound represents a conjugate of oleic acid with the amino acid alanine, forming an N-acyl derivative that maintains the structural characteristics of both parent molecules [7].
N-oleoyl alanine contains one defined stereocenter located at the alpha carbon of the alanine moiety [6]. The stereochemical configuration at this chiral center follows the S absolute configuration, consistent with the L-form of naturally occurring amino acids [1] [6]. The compound exhibits unspecified optical activity, indicating that while it possesses a chiral center, specific rotational values have not been definitively characterized [6].
The presence of the chiral center at the alanine residue means that N-oleoyl alanine exists as a single enantiomer in its naturally occurring form [6]. This stereochemical specificity is characteristic of amino acid derivatives found in biological systems, where typically only the L-configuration of amino acids is incorporated into naturally occurring compounds [17].
The oleic acid portion of N-oleoyl alanine contains a double bond between carbon atoms 9 and 10, which adopts the Z geometric configuration [1] [18]. This Z-isomerism, also referred to as cis configuration, indicates that the hydrogen atoms attached to the carbons forming the double bond are positioned on the same side of the double bond [18] [25].
The Z configuration of the double bond is denoted in the systematic nomenclature as (9Z), specifying both the position and geometric arrangement of the unsaturation [1]. This geometric isomerism is significant because it influences the three-dimensional shape and physical properties of the molecule compared to its E (trans) isomer [18] [19]. The oleic acid component maintains its natural Z configuration when incorporated into the N-oleoyl alanine structure [24] [25].
| Structural Feature | Description |
|---|---|
| Fatty Acid Chain Length | C18 (Octadecanoic) |
| Double Bond Position | Position 9 (Δ9) |
| Double Bond Configuration | Z (cis) configuration |
| Stereochemistry at Chiral Center | S configuration |
| Amino Acid Component | L-Alanine |
N-oleoyl alanine exhibits variable solubility characteristics across different solvent systems [8] [12]. The compound demonstrates highest solubility in ethanol at 50 milligrams per milliliter, followed by dimethyl sulfoxide at 30 milligrams per milliliter, and dimethylformamide at 10 milligrams per milliliter [8] [12]. In aqueous phosphate buffered saline at physiological pH 7.2, the solubility is significantly reduced to 0.25 milligrams per milliliter [8] [12].
The compound shows considerable solubility in water at 20 degrees Celsius, with reported values of 1,000 grams per liter [12]. N-oleoyl alanine is also soluble in chloroform and methanol, making these solvents suitable for extraction and analytical procedures [13]. The solubility profile reflects the amphiphilic nature of the compound, with the hydrophobic oleic acid chain and hydrophilic amino acid head group contributing to its solubility characteristics [7].
| Solvent | Solubility |
|---|---|
| Ethanol | 50 mg/ml |
| Dimethyl sulfoxide | 30 mg/ml |
| Dimethylformamide | 10 mg/ml |
| Phosphate Buffered Saline (pH 7.2) | 0.25 mg/ml |
| Water (20°C) | 1,000 g/l |
N-oleoyl alanine requires controlled storage conditions to maintain chemical stability [8] [12]. The compound should be stored at -20 degrees Celsius for optimal preservation, with stability maintained for one month under these conditions [8]. For extended storage periods, temperatures of -80 degrees Celsius are recommended, where the compound remains stable for up to six months [8].
The compound is typically supplied as a solution in ethanol, which contributes to its stability profile [12]. At room temperature storage, the compound demonstrates a pH of 7, indicating neutral conditions [12]. The vapor pressure at 20 degrees Celsius is 59 hectopascals, and the density is 0.79 grams per cubic centimeter [12]. The ultraviolet/visible spectrum shows maximum absorption at 201 nanometers [12].
N-acyl amino acids, including N-oleoyl alanine, can exhibit hydrolytic instability under certain conditions [21]. This instability is influenced by the nature of the acyl group and environmental factors such as pH and temperature [21]. The electron-rich characteristics of the oleic acid moiety may contribute to susceptibility to hydrolysis under acidic conditions [21].
N-oleoyl alanine belongs to the broader family of N-acyl amino acids, which includes related compounds such as N-oleoyl glycine [14] [16]. These compounds share a common structural framework consisting of a fatty acid linked to an amino acid through an amide bond [11] [16]. The primary structural difference between N-oleoyl alanine and N-oleoyl glycine lies in the amino acid component, with alanine containing a methyl side chain while glycine has only a hydrogen atom [14].
Both N-oleoyl alanine and N-oleoyl glycine utilize the same oleic acid moiety, maintaining the characteristic 18-carbon chain with a Z-configured double bond at position 9 [14]. Research has demonstrated that N-oleoyl alanine exhibits enhanced stability compared to N-oleoyl glycine, attributed to the methylation effect of the alanine residue [10]. This increased stability results in longer-lasting biological effects and improved therapeutic potential [10].
The N-acyl amino acid family encompasses numerous compounds with varying fatty acid chains and amino acid components [11] [16]. These include N-palmitoyl alanine, N-stearoyl alanine, N-linoleoyl alanine, N-arachidonoyl alanine, and N-docosahexaenoyl alanine [11]. Each compound within this family possesses distinct physical and chemical properties based on the specific fatty acid and amino acid components [16].
The International Union of Pure and Applied Chemistry nomenclature for N-oleoyl alanine follows established conventions for naming N-acyl amino acid derivatives. The primary IUPAC name is N-[(9Z)-9-octadecenoyl]-L-alanine [6] [7], which systematically describes the compound's structural components. This nomenclature explicitly identifies the oleoyl group as a (9Z)-octadecenoyl substituent, indicating the Z-configuration of the double bond at the ninth carbon position of the eighteen-carbon chain.
An alternative IUPAC nomenclature format presents the compound as (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid [6] [8]. This alternative format emphasizes the stereochemical configuration at the second carbon of the alanine moiety and describes the attachment point of the fatty acid chain. The (2S) designation confirms the L-configuration of the alanine component, maintaining consistency with standard amino acid stereochemistry.
The systematic name employed in chemical databases is N-(9Z-octadecenoyl)-alanine [9] [10], which provides a concise yet precise description of the compound's structure. This nomenclature system follows the convention of placing the N-acyl designation before the amino acid name, clearly indicating the site of substitution.
Chemical Abstracts Service nomenclature designates the compound as L-Alanine, N-[(9Z)-1-oxo-9-octadecen-1-yl]- [7] [11], employing the reverse naming convention where the amino acid is listed first, followed by the N-substituent description. This format emphasizes the 1-oxo designation for the carbonyl carbon of the fatty acid chain.
N-oleoyl alanine maintains comprehensive representation across major chemical and biological databases through standardized identifier systems. The compound's PubChem Compound Identifier is CID 44423663 [6], providing access to extensive structural, physical, and biological property data within the National Center for Biotechnology Information database system.
The ChEBI ontology system assigns the identifier CHEBI:165541 [14] [15] to N-oleoyl alanine, integrating the compound within the Chemical Entities of Biological Interest database maintained by the European Bioinformatics Institute. This identifier facilitates cross-referencing with biological pathways, molecular functions, and cellular components.
The LIPID MAPS Structure Database employs the identifier LMFA08020124 [9] [10] for N-oleoyl alanine, where the alphanumeric code systematically encodes the compound's position within the lipid classification hierarchy. The "LMFA" prefix indicates Fatty Acyls, "08" designates fatty amides, "02" specifies N-acyl amines, and the final digits provide unique identification within the subcategory.
Human Metabolome Database registration assigns HMDB0241953 [2] to N-oleoyl alanine, enabling integration with metabolomics research and human biochemical pathway analysis. The Chemical Abstracts Service Registry Number 745733-78-2 [6] [8] provides unique identification within chemical literature and commercial databases.
N-oleoyl alanine's position within established lipid ontology systems reflects the hierarchical organization of lipid classification schemes developed by major databases and classification authorities. The LIPID MAPS Classification System represents the most comprehensive framework for lipid categorization, organizing N-oleoyl alanine within a systematic hierarchy [17] [18].
At the highest taxonomic level, N-oleoyl alanine belongs to the Fatty Acyls [FA] category [9] [18], which encompasses lipids containing fatty acid chains as primary structural components. This broad category includes fatty acids, eicosanoids, fatty alcohols, fatty aldehydes, fatty esters, and fatty amides.
Within the Fatty Acyls category, N-oleoyl alanine is classified under Fatty amides [FA08] [9] [19], representing compounds characterized by amide bond formation between fatty acids and various amine-containing molecules. The fatty amides main class encompasses multiple subclasses including primary amides, N-acyl amines, fatty acid hydrazides, N-acyl ethanolamines, and N-acyl amino acids.
The N-acyl amino acids [FA0805] subclass [9] [10] specifically contains N-oleoyl alanine and related compounds where fatty acids are conjugated to amino acids through amide bonds. This subclass includes numerous members differentiated by both their fatty acid and amino acid components, creating extensive structural diversity within the classification.
The ChEBI ontology system places N-oleoyl alanine within the N-acyl-amino acid classification CHEBI:51569 [20] [21], defined as "a carboxamide resulting from the formal condensation of a carboxylic acid with the amino group of an amino acid." This definition emphasizes the chemical bond formation mechanism underlying the compound's structure.
The ClassyFire taxonomic system employed by various databases classifies N-oleoyl alanine within the organic compounds kingdom, organic acids and derivatives superclass, carboxylic acids and derivatives class, and amino acids, peptides, and analogues subclass [16]. This hierarchical organization emphasizes the compound's relationship to amino acid chemistry.
Species-specific classification systems employ standardized shorthand notation, where N-oleoyl alanine is designated as NAAla 18:1 [9] [10]. This notation system encodes the N-acyl amino acid type (NA), the specific amino acid (Ala), and the fatty acid chain characteristics (18:1, indicating eighteen carbons with one double bond).
The Metabolomics Workbench classification system integrates N-oleoyl alanine within fatty amide categories mapped to LIPID MAPS hierarchies [22], ensuring consistency across metabolomics research platforms. These classification systems enable systematic organization of the growing number of identified N-acyl amino acids and facilitate comparative analyses across compound families.